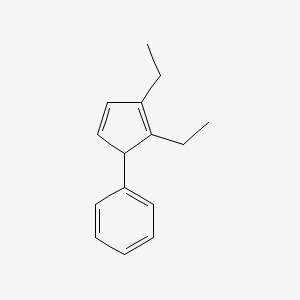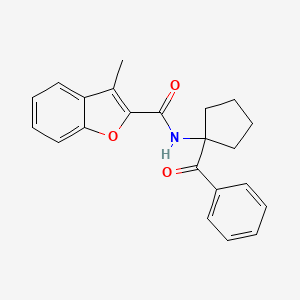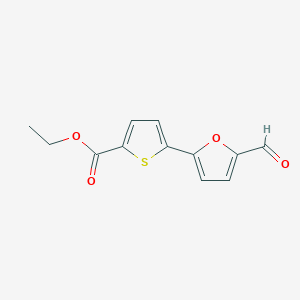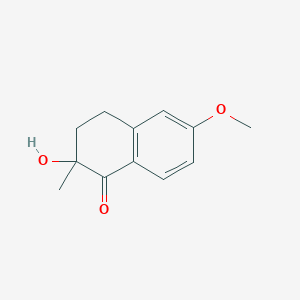![molecular formula C19H17ClN2O2 B12604429 Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-36-4](/img/structure/B12604429.png)
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound with a unique structure that combines a urea moiety with both a chlorophenyl and a hydroxy-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-ethyl-
- Urea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-
- Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
Uniqueness
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to the presence of both a chlorophenyl and a hydroxy-naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648420-36-4 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24) |
InChI Key |
YGXCBFYKMUUXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12604363.png)

![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)




![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)


